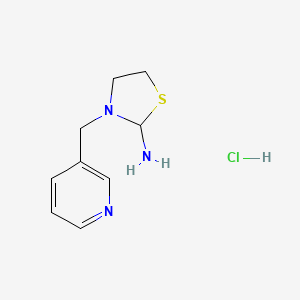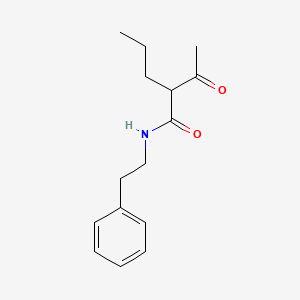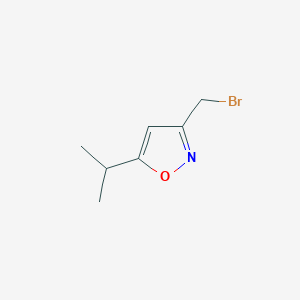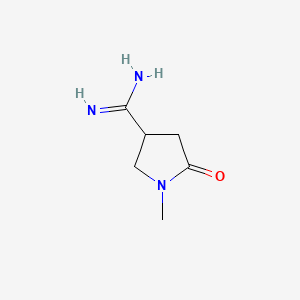
2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is an organic compound that features a methoxy group, a nitro group, and a methylated aniline moiety attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid typically involves several steps:
Acetylation: o-Aminoanisole is reacted with acetic acid to form o-acetanisidide.
Nitration: The acetylated product is then nitrated using fuming nitric acid to introduce the nitro group, resulting in 2-methoxy-4-nitroacetanilide.
Hydrolysis: The nitrated compound undergoes hydrolysis in an alkaline medium to yield 2-methoxy-4-nitroaniline.
Methylation: The aniline derivative is methylated using methyl iodide to form 3-methoxy-N-methyl-4-nitroaniline.
Acetic Acid Addition: Finally, the methylated product is reacted with chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydrolysis steps, which improve yield and reduce reaction times. Additionally, the use of high-purity reagents and solvents ensures the production of high-quality final products .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Condensation: Acid chlorides or anhydrides in the presence of a base.
Major Products
Reduction: 2-(3-amino-N-methyl-4-nitroanilino)acetic acid.
Substitution: 2-(3-methoxy-N-methyl-4-substituted-anilino)acetic acid.
Condensation: Various polymers and larger organic molecules.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can modulate the compound’s binding affinity to its targets, influencing its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: Shares the methoxy and nitro groups but lacks the acetic acid moiety.
3-Methoxy-4-nitroaniline: Similar structure but without the methyl group on the nitrogen.
2-(4-Nitroanilino)acetic acid: Lacks the methoxy group but has a similar acetic acid backbone
Uniqueness
2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O5 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid |
InChI |
InChI=1S/C10H12N2O5/c1-11(6-10(13)14)7-3-4-8(12(15)16)9(5-7)17-2/h3-5H,6H2,1-2H3,(H,13,14) |
Clave InChI |
IHDIQKIUAKFNCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)








![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)


![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
